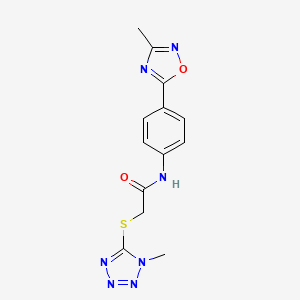
Ethyl 4-bromo-3-fluorobenzenecarboximidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-bromo-3-fluorobenzenecarboximidate is an organic compound with the molecular formula C9H9BrFNO. It is a derivative of benzenecarboximidate, featuring both bromine and fluorine substituents on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-3-fluorobenzenecarboximidate can be synthesized through several methods. One common approach involves the reaction of 4-bromo-3-fluorobenzonitrile with ethanol in the presence of a base, such as sodium ethoxide. The reaction typically proceeds under reflux conditions, leading to the formation of the desired carboximidate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity of the product. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-bromo-3-fluorobenzenecarboximidate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents on the benzene ring make it susceptible to nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield amines.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether.
Coupling: Palladium(0) catalyst, boronic acids, and a base such as potassium carbonate in an organic solvent.
Major Products
Substitution: Formation of substituted benzenes.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
Ethyl 4-bromo-3-fluorobenzenecarboximidate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of ethyl 4-bromo-3-fluorobenzenecarboximidate involves its interaction with various molecular targets. The presence of bromine and fluorine atoms influences its reactivity and binding affinity to specific enzymes and receptors. The compound can undergo electrophilic aromatic substitution, where the electrophile attacks the benzene ring, forming a sigma complex. This intermediate then loses a proton to regenerate the aromatic system .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-bromo-3-chlorobenzenecarboximidate
- Ethyl 4-bromo-3-iodobenzenecarboximidate
- Ethyl 4-bromo-3-methylbenzenecarboximidate
Uniqueness
Ethyl 4-bromo-3-fluorobenzenecarboximidate is unique due to the presence of both bromine and fluorine substituents, which impart distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules .
Propriétés
IUPAC Name |
ethyl 4-bromo-3-fluorobenzenecarboximidate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBGPZMGHCECEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC(=C(C=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-ethoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide](/img/structure/B2765657.png)




![5-(5-Chloropyrimidin-2-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2765664.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,3-dimethylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2765668.png)
![ethyl 2-(2-((4-(4-nitrophenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2765669.png)
![N,N-dimethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B2765671.png)
![2,5-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2765673.png)
![2-Chloro-N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2765677.png)
![5-amino-1-[(3-chlorophenyl)methyl]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2765679.png)

